molecular formula C17H22N2O2S2 B2576831 (2,5-Dimethylfuran-3-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone CAS No. 1421525-92-9

(2,5-Dimethylfuran-3-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone

Cat. No. B2576831
CAS RN: 1421525-92-9
M. Wt: 350.5
InChI Key: VVHFISHYUNIYBO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a 2,5-dimethylfuran-3-yl group, a 4-methylthiazol-2-yl group, and a piperidin-1-yl group . These groups are common in organic chemistry and are often found in various pharmaceuticals and other organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The 2,5-dimethylfuran-3-yl group would contribute a five-membered ring with oxygen and two methyl groups . The 4-methylthiazol-2-yl group would add another five-membered ring with nitrogen and sulfur atoms . The piperidin-1-yl group would add a six-membered ring with one nitrogen atom .

Scientific Research Applications

Metabolism and Pharmacokinetics

Compounds structurally related to "(2,5-Dimethylfuran-3-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone" have been extensively studied for their metabolism and pharmacokinetics. For instance, studies on SB-649868, an orexin 1 and 2 receptor antagonist, highlight the importance of understanding the disposition, metabolism, and elimination pathways of novel therapeutic agents. The study by Renzulli et al. (2011) on SB-649868 in humans revealed that elimination primarily occurs via feces, with metabolic pathways involving oxidation and rearrangement processes (Renzulli et al., 2011). This research underscores the significance of detailed pharmacokinetic studies in drug development, potentially applicable to compounds like "this compound".

Toxicology and Safety Assessment

The evaluation of toxicological profiles is critical for any compound with potential therapeutic applications. The study of methanol and its metabolites, as reported by Alonso et al. (2010), offers an example of how volatile organic compounds in breath can serve as biomarkers for exposure to toxic substances. The detection of specific metabolites like 2,5-dimethylfuran in the breath of smokers compared to non-smokers (Alonso et al., 2010) illustrates the broader applicability of such research in assessing exposure to hazardous compounds. This approach could be relevant for monitoring exposure to "this compound" and its metabolites in clinical or environmental settings.

Future Directions

The future directions for research on this compound would likely depend on its potential applications. If it shows promising biological activity, it could be studied further for potential use in pharmaceuticals .

properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S2/c1-11-9-22-17(18-11)23-10-14-4-6-19(7-5-14)16(20)15-8-12(2)21-13(15)3/h8-9,14H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHFISHYUNIYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)CSC3=NC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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